Cicloprolol

Beschreibung

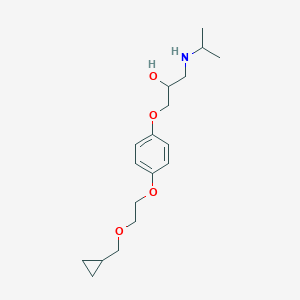

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO4/c1-14(2)19-11-16(20)13-23-18-7-5-17(6-8-18)22-10-9-21-12-15-3-4-15/h5-8,14-16,19-20H,3-4,9-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNDJPKHYZWRRIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)OCCOCC2CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63686-79-3 (hydrochloride) | |

| Record name | Cicloprolol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063659121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70867026 | |

| Record name | Cicloprolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70867026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94651-09-9, 63659-12-1, 91094-14-3 | |

| Record name | Cicloprolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94651-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cicloprolol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063659121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SL 75177-10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091094143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cicloprolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094651099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cicloprolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70867026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CICLOPROLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K2ACH4U3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Profile and Mechanisms of Action of Cicloprolol

Adrenergic Receptor Interactions and Binding Kinetics

Cicloprolol's interaction with adrenergic receptors is characterized by a combination of selective antagonism and partial agonism, setting it apart from many other beta-blockers. vulcanchem.com

Beta-1 Adrenoceptor Selectivity and Affinity

This compound demonstrates a pronounced selectivity for the β1-adrenergic receptor subtype, which is predominantly found in cardiac tissue. wikipedia.orgvulcanchem.com This selectivity means it primarily targets the heart, with less effect on β2-adrenoceptors located in other tissues. drugbank.com Studies comparing this compound to other beta-blockers like xamoterol (B1682282) and pindolol (B1678383) have shown that this compound and xamoterol exhibit a higher degree of selectivity for β1-adrenoceptors compared to pindolol. nih.gov In experimental models, this compound acted as a competitive β1-adrenoceptor antagonist against the effects of isoproterenol-induced tachycardia. nih.gov However, in terms of antagonist potency at the β1-adrenoceptor, xamoterol and pindolol were found to be more potent than this compound in certain in vivo preparations. nih.gov In isolated guinea pig right atria, this compound and xamoterol were equipotent as β1-adrenoceptor antagonists, but significantly less potent than pindolol. nih.gov

Beta-2 Adrenoceptor Partial Agonist Activity

While primarily a β1-selective antagonist, this compound also exhibits some partial agonist activity at the β2-adrenoceptor. nih.govas-1.co.jp This is suggested by its ability to cause increases in finger tremor and forearm blood flow, effects associated with β2-adrenoceptor stimulation. nih.gov In studies on catecholamine-depleted rats, high doses of this compound induced vasodilator activity that was partially mediated by β2-adrenoceptors. nih.gov However, in contrast to the non-selective beta-blocker pindolol, this compound was relatively inactive against isoproterenol-induced relaxation in guinea pig trachea, a tissue rich in β2-adrenoceptors. nih.gov This indicates that its β2-agonist effects are modest.

Intrinsic Sympathomimetic Activity (ISA) Profile

A key feature of this compound is its intrinsic sympathomimetic activity (ISA), meaning it can weakly stimulate beta-adrenergic receptors in addition to blocking them. wikipedia.orgvulcanchem.com this compound's ISA is estimated to be around 30% of the maximal effect, which is higher than many traditional beta-blockers but lower than that of xamoterol (45%). wikipedia.orgvulcanchem.com This dual action allows this compound to act as an antagonist during high sympathetic tone (like during exercise) and as a partial agonist at rest. vulcanchem.commedchemexpress.com

In human studies, this compound demonstrated significant partial agonist activity at the β1-adrenoceptor, leading to increases in sleeping and resting heart rate, as well as systolic blood pressure. nih.gov At the same time, it effectively reduced exercise-induced tachycardia. nih.gov Comparative studies have shown that this compound's ISA is weaker than xamoterol's but stronger than that of beta-blockers with minimal or no ISA. vulcanchem.com For instance, in anesthetized rats, the intrinsic activities of this compound, xamoterol, and pindolol relative to isoproterenol (B85558) were found to be 0.7, 0.65, and 0.45, respectively. nih.gov This property may allow this compound to maintain baseline cardiovascular function while protecting the heart from excessive sympathetic stimulation. vulcanchem.comnih.gov

Comparative Intrinsic Sympathomimetic Activity of Beta-Blockers

| Compound | Intrinsic Activity (relative to Isoproterenol) |

|---|---|

| This compound | 0.7 nih.gov |

| Xamoterol | 0.65 nih.gov |

| Pindolol | 0.45 nih.gov |

Molecular and Cellular Mechanisms Underlying Pharmacological Effects

The pharmacological effects of this compound are rooted in its modulation of G-protein coupled receptor (GPCR) signaling and the subsequent downstream intracellular pathways.

G-Protein Coupled Receptor Signaling Modulation

Beta-adrenergic receptors are a class of G-protein coupled receptors (GPCRs). cvpharmacology.comnih.gov When a ligand like a hormone or neurotransmitter binds to a GPCR, it triggers a conformational change in the receptor, leading to the activation of intracellular G-proteins. nih.govmedchemexpress.com These G-proteins, in turn, initiate a cascade of intracellular signaling events. nih.govunits.it

Beta-blockers, including this compound, act by competing with endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) for binding to these receptors. cvpharmacology.com this compound's action as a partial agonist means that when it binds to the β1-adrenoceptor, it partially activates the receptor, but to a lesser extent than a full agonist like isoproterenol. cvpharmacology.com This leads to a baseline level of receptor stimulation. In situations of high sympathetic activity, where there are high concentrations of endogenous catecholamines, this compound's binding to the receptor blocks the more potent full agonists, thus acting as an antagonist. medchemexpress.com

The interaction of ligands with GPCRs can be complex, involving allosteric modulation where binding at one site on the receptor influences the binding and effect of a ligand at another site. nih.gov The specific conformational changes induced by this compound binding to the β1-adrenoceptor determine its unique profile of partial agonism and antagonism.

Downstream Intracellular Signaling Pathways

The activation of β1-adrenergic receptors is coupled to a Gs-protein, which stimulates the enzyme adenylyl cyclase. cvpharmacology.com Adenylyl cyclase then converts adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). cvpharmacology.comunits.it Increased intracellular cAMP is a key second messenger that activates protein kinase A (PKA). units.itderangedphysiology.com In cardiac muscle cells, PKA phosphorylates various proteins, including L-type calcium channels, leading to increased calcium influx and enhanced contractility (inotropy). cvpharmacology.comwikipedia.org

By acting as a partial agonist, this compound causes a moderate increase in cAMP production, leading to a mild stimulatory effect on heart rate and contractility at rest. nih.gov However, by blocking the binding of more potent catecholamines during stress or exercise, it prevents the excessive rise in cAMP that would lead to a large increase in heart rate and contractility, thereby protecting the heart. medchemexpress.com

In vascular smooth muscle, which has β2-adrenoceptors, increased cAMP leads to relaxation. cvpharmacology.com this compound's weak partial agonist activity at β2-receptors could contribute to vasodilation, as observed in some studies. nih.gov

The signaling pathways initiated by GPCRs are not linear and can branch out to affect multiple cellular processes. units.itlumenlearning.com For instance, GPCRs can also signal through pathways independent of G-proteins, involving proteins like β-arrestins, which can lead to different cellular outcomes. nih.govfrontiersin.org The full spectrum of intracellular signaling pathways modulated by this compound is an area that warrants further detailed investigation.

Nitric Oxide-Dependent Mechanisms in Cardiovascular Modulation

While direct studies on this compound's interaction with nitric oxide (NO) pathways are not extensively detailed in the provided results, the broader context of vasodilating beta-blockers suggests a potential role for NO-dependent mechanisms in its cardiovascular effects. Some third-generation beta-blockers exert vasodilatory effects through the NO pathway. revespcardiol.orgfrontiersin.org For instance, celiprolol, a selective beta-1 blocker, has been shown to stimulate the expression of endothelial NO synthase (eNOS) in the heart, leading to vasodilation. nih.gov This action is crucial for regulating vascular tone and blood pressure. nih.govmdpi.com

The general mechanism involves NO, produced by eNOS, diffusing into vascular smooth muscle cells. nih.govnih.gov There, it activates soluble guanylate cyclase, which in turn increases the levels of cyclic guanosine (B1672433) monophosphate (cGMP). nih.govcvphysiology.com This cascade ultimately leads to smooth muscle relaxation and vasodilation. cvphysiology.comwikipedia.org In catecholamine-depleted rats, high intravenous doses of this compound demonstrated vasodilator activity that was partially attributed to beta-2 adrenoceptor stimulation. nih.gov

Comparative Pharmacodynamics with Other Beta-Blockers

This compound's pharmacological profile is best understood through comparison with other beta-blockers, highlighting its unique position within this therapeutic class. vulcanchem.com

Differentiation from Non-Selective and Selective Beta-Blockers in Research

Beta-blockers are broadly categorized into non-selective (first generation), selective (second generation), and those with vasodilating properties (third generation). revespcardiol.orgcvpharmacology.com Non-selective beta-blockers, such as propranolol (B1214883) and pindolol, block both β1 and β2 receptors. cvpharmacology.comtimeofcare.com In contrast, selective beta-blockers, like atenolol (B1665814), metoprolol (B1676517), and bisoprolol (B1195378), primarily target β1 receptors in the heart. timeofcare.comconsensus.appnih.gov

This compound is distinguished as a cardioselective beta-blocker with partial agonist activity. nih.gov Research comparing this compound with the selective beta-blocker atenolol (which lacks ISA) in patients with ischemic heart disease revealed significant hemodynamic differences. nih.gov At rest, atenolol decreased heart rate and cardiac index, while this compound increased left ventricular ejection fraction and tended to reduce filling pressure. nih.gov During exercise, atenolol reduced ejection fraction, whereas this compound did not cause a significant change in this parameter, indicating less depression of cardiac performance. nih.gov

Furthermore, studies have shown that this compound and xamoterol, unlike the non-selective beta-blocker pindolol, exhibit a high degree of selectivity for the β1-adrenoceptor subtype. nih.gov

Comparison of Partial Agonist Activity with Related Compounds (e.g., Xamoterol, Pindolol)

This compound's intrinsic sympathomimetic activity (ISA) is a defining characteristic. vulcanchem.com It is reported to have an ISA of approximately 30% of the maximal effect. vulcanchem.comwikipedia.org This positions it between full antagonists and other partial agonists like xamoterol, which has a higher ISA of 45%. vulcanchem.comwikipedia.org

In vivo studies in rats have compared the partial agonist properties of this compound, xamoterol, and pindolol. nih.gov All three compounds were found to increase heart rate, with intrinsic activities relative to isoproterenol being 0.7 for this compound, 0.65 for xamoterol, and 0.45 for pindolol. nih.gov These findings highlight that this compound's partial agonist effects are weaker than those of xamoterol but stronger than many traditional beta-blockers that have minimal or no ISA. vulcanchem.com

As competitive β1-adrenoceptor antagonists, xamoterol and pindolol were found to be more potent than this compound in a pithed rat model. nih.gov However, this compound and xamoterol demonstrated greater selectivity for β1-adrenoceptors compared to pindolol. nih.gov

Table 1: Comparative Pharmacodynamic Properties of this compound and Other Beta-Blockers

| Compound | Beta-Receptor Selectivity | Intrinsic Sympathomimetic Activity (ISA) | Key Research Findings |

| This compound | Selective β1 vulcanchem.comwikipedia.orgnih.gov | Partial Agonist (approx. 30%) vulcanchem.comwikipedia.org | Less depression of cardiac performance during exercise compared to atenolol. nih.gov |

| Atenolol | Selective β1 timeofcare.comnih.gov | None nih.gov | Reduces heart rate and cardiac index at rest. nih.gov |

| Propranolol | Non-selective (β1 and β2) cvpharmacology.comtimeofcare.com | None | Prototype of first-generation non-selective beta-blockers. revespcardiol.org |

| Pindolol | Non-selective (β1 and β2) nih.govtimeofcare.com | Partial Agonist nih.gov | Less selective for β1-adrenoceptors compared to this compound and xamoterol. nih.gov |

| Xamoterol | Selective β1 nih.gov | Partial Agonist (approx. 45%) vulcanchem.comwikipedia.org | More potent β1-adrenoceptor antagonist than this compound in some models. nih.gov |

Implications of Beta-Modulator Profile in Physiological Responses

The term "beta-modulator" aptly describes this compound's ability to act as an agonist at normal levels of adrenergic discharge and as an antagonist during high levels of adrenergic activity. nih.gov This unique profile suggests that this compound can protect the heart from excessive stimulation, such as during exercise or stress, while still providing a baseline level of sympathetic drive at rest. vulcanchem.comnih.gov

In clinical studies, this compound has been shown to have minimal impact on resting heart rate and blood pressure. vulcanchem.comnih.gov However, it significantly reduces peak exercise heart rate and the rate-pressure product, which is an indicator of myocardial oxygen consumption. vulcanchem.comnih.gov This selective dampening of excessive sympathetic drive without compromising baseline cardiovascular function is a key implication of its beta-modulator profile. vulcanchem.com

Furthermore, in subjects with normal left ventricular function, this compound has been observed to improve resting left ventricular systolic function and promote more rapid isovolumetric relaxation, a component of diastolic function. nih.gov

Preclinical Research and Investigational Studies of Cicloprolol

In Vitro Pharmacological Characterization

In vitro studies are crucial in the early stages of drug development to understand a compound's mechanism of action at a cellular and tissue level. upmbiomedicals.com

Receptor Binding Assays and Functional Potency Determination

Receptor binding assays are fundamental in determining the affinity of a drug for its target receptor. sygnaturediscovery.com For Cicloprolol, these assays have been essential in quantifying its binding characteristics to β-adrenoceptors.

This compound has been identified as a selective β1-adrenoceptor antagonist with partial agonist activity. targetmol.com Radioligand binding assays are a common method to determine the binding affinity (Ki) of a compound to a receptor. giffordbioscience.com Studies have shown this compound's binding affinity for both β1 and β2-adrenoceptors.

Below is a table summarizing the binding affinity of this compound to human β1 and β2-adrenoceptors.

| Receptor Subtype | Binding Affinity (pKi) |

| β1-adrenoceptor | 8.0 guidetopharmacology.org |

| β2-adrenoceptor | 6.2 guidetopharmacology.org |

This table indicates this compound's higher affinity for the β1-adrenoceptor compared to the β2-adrenoceptor.

Cellular Response Studies in Isolated Tissues (e.g., Cardiac Muscle, Trachea)

The effects of this compound have been studied in various isolated tissue preparations to understand its functional activity. panlab.com These studies provide insights into the drug's physiological effects in a controlled environment.

In isolated spontaneously beating guinea pig right atria, both this compound and xamoterol (B1682282) acted as equipotent β1-adrenoceptor antagonists. researchgate.net However, neither of these compounds increased the spontaneous beating rate of isolated guinea pig atria. researchgate.net In contrast, in isolated rat atria, xamoterol alone demonstrated an increase in heart rate. researchgate.net The β1-adrenoceptor antagonist potency of this compound did not show significant variation between guinea pig and rat atria. researchgate.net

In studies on guinea pig tracheal muscle preparations contracted with carbachol, this compound was found to be relatively inactive against the relaxation induced by isoproterenol (B85558). researchgate.net This suggests a lower level of activity at β2-adrenoceptors, which are prominent in the trachea.

Investigational Assays for Specific Adrenoceptor Agonist/Antagonist Activity

This compound is characterized as a partial β1-adrenoceptor agonist. medchemexpress.com This means it can act as an agonist at normal levels of adrenergic stimulation and as an antagonist at high levels of stimulation. medchemexpress.comncats.io This dual activity is intended to protect the heart from excessive stimulation while maintaining a baseline level of sympathetic drive. medchemexpress.com

Comparative studies have been conducted to analyze the beta-1 adrenoceptor agonist and antagonist potency and selectivity of this compound in comparison to other compounds like xamoterol and pindolol (B1678383). ncats.io These studies have confirmed that this compound behaves as both an agonist and an antagonist at β1-adrenoceptors and displays a high degree of selectivity for this receptor subtype. researchgate.net

In Vivo Animal Model Investigations

In vivo studies in animal models are a critical step in preclinical research to assess the physiological effects of a drug in a whole organism. revvity.com

Cardiovascular Hemodynamic Assessments in Animal Models

Hemodynamic assessments in animal models like rats and dogs are standard in preclinical safety pharmacology to study a drug's effects on the cardiovascular system. frontiersin.orgnih.gov

In catecholamine-depleted rats, this compound has been shown to increase heart rate. researchgate.net The intrinsic activity of this compound in this model, relative to isoproterenol, was found to be 0.7. researchgate.net The positive chronotropic effects (increase in heart rate) of this compound were competitively antagonized by β-adrenoceptor antagonists like betaxolol (B1666914) or propranolol (B1214883). researchgate.net

In a pithed rat model, this compound acted as a competitive β1-adrenoceptor antagonist against the tachycardia induced by isoproterenol. researchgate.net While xamoterol and pindolol were more potent β1-adrenoceptor antagonists in this model, this compound showed selectivity for β1-adrenoceptors. researchgate.net

The following table summarizes the intrinsic activity of this compound and other beta-blockers in increasing heart rate in catecholamine-depleted rats, relative to isoproterenol.

| Compound | Intrinsic Activity (relative to Isoproterenol) |

| This compound | 0.7 researchgate.net |

| Xamoterol | 0.65 researchgate.net |

| Pindolol | 0.45 researchgate.net |

This data highlights the partial agonist activity of this compound in an in vivo setting.

Modulatory Effects on Blood Pressure and Vascular Resistance

Preclinical and early clinical studies have shown that this compound can modulate blood pressure and vascular resistance. In studies involving healthy male volunteers, this compound was observed to increase resting supine systolic blood pressure. nih.gov This effect is indicative of its partial agonist activity at beta-1 adrenoceptors. nih.gov In contrast to its effect on blood pressure, this compound has been shown to decrease forearm vascular resistance. nih.gov This vasodilatory effect is likely attributable to its partial agonist activity at beta-2 adrenoceptors, which leads to an increase in forearm blood flow. nih.govnih.gov

In a comparative study with metoprolol (B1676517) in hypertensive patients, this compound demonstrated a significant reduction in both forearm and total peripheral vascular resistance, while cardiac output remained unchanged. nih.gov This is in contrast to metoprolol, which lowered blood pressure primarily by reducing cardiac output. nih.gov These findings suggest that this compound's mechanism for blood pressure reduction involves a different hemodynamic profile than beta-blockers without intrinsic sympathomimetic activity.

Assessment of Exercise-Induced Tachycardia Attenuation

This compound has been evaluated for its ability to attenuate the increase in heart rate that occurs during physical exertion. Studies in healthy volunteers have demonstrated that this compound effectively reduces exercise-induced tachycardia. nih.gov This effect was observed at various oral doses, indicating a clear beta-blocking action on the heart during sympathetic stimulation. nih.gov

A comparative study against atenolol (B1665814) in patients with coronary heart disease and diminished cardiac reserve also showed that this compound provided a similar attenuation of the increase in heart rate and cardiac index during exercise. nih.gov This highlights its efficacy as a beta-blocker in controlling the cardiac response to physical stress.

Preclinical Models of Cardiovascular Conditions (e.g., Chronic Heart Failure, Cardiac Hypertrophy)

While specific preclinical studies on this compound in models of chronic heart failure and cardiac hypertrophy are not extensively detailed in the provided search results, the general approach to studying cardiovascular drugs in such models is well-established. These models are crucial for understanding the potential therapeutic applications of compounds like this compound.

Chronic Heart Failure (CHF): Preclinical models of CHF aim to replicate the complex pathophysiology of the human condition. nih.gov These can include models of myocardial infarction-induced heart failure, which leads to a reduced ejection fraction (HFrEF), and models of heart failure with preserved ejection fraction (HFpEF), often associated with comorbidities like hypertension and metabolic disorders. cardiomedex.comfrontiersin.org Large animal models are often considered to more closely mimic the human disease state. nih.gov The evaluation of a drug like this compound in these models would involve assessing its effects on cardiac remodeling, systolic and diastolic function, and neurohormonal activation. scivisionpub.comfrontiersin.org

Cardiac Hypertrophy: Cardiac hypertrophy, an increase in the mass of the heart muscle, can be a precursor to heart failure. frontiersin.org Preclinical models, often in mice, are used to study the mechanisms of hypertrophy and to test potential therapies. nih.gov These models can be surgically induced, for instance, through aortic banding to create pressure overload, or they can be genetic. nih.govmssm.edu The assessment of a compound in these models would focus on its ability to prevent or reverse the hypertrophic response, reduce fibrosis, and improve cardiac function. frontiersin.org Given this compound's effects on vascular resistance and myocardial function, its investigation in models of pressure-overload induced hypertrophy could provide valuable insights.

Methodological Considerations in Preclinical Study Design and Reporting

The reliability and translational value of preclinical cardiovascular research are heavily dependent on rigorous study design and transparent reporting. ahajournals.org

Key methodological considerations that are critical for ensuring the quality of preclinical studies include:

Randomization: Randomly assigning subjects to treatment groups helps to minimize selection bias. ahajournals.orgnih.gov

Blinding: Blinding of investigators and outcome assessors to the treatment allocation prevents observer bias. ahajournals.orgnih.gov

Sample Size Estimation: A priori calculation of the required sample size ensures that the study is adequately powered to detect a true effect if one exists. ahajournals.orgnih.gov

Inclusion of Both Sexes: Considering sex as a biological variable is crucial as cardiovascular diseases can manifest differently in males and females. nih.govelifesciences.org

Despite the importance of these elements, reviews of preclinical cardiovascular research have indicated that their implementation and reporting are often suboptimal. ahajournals.orgnih.govelifesciences.org This can lead to an increased risk of bias and may hinder the successful translation of preclinical findings into clinical practice. ahajournals.orgnih.gov Therefore, a commitment to rigorous methodology is essential for advancing cardiovascular drug discovery and development.

Clinical Research Findings and Therapeutic Explorations of Cicloprolol

Early-Phase Clinical Investigations in Human Volunteers

Initial research on Cicloprolol focused on establishing its fundamental pharmacological effects in healthy human subjects. These studies were designed to understand its dual nature as both a partial agonist and an antagonist at beta-adrenoceptors.

Studies in healthy male volunteers have demonstrated this compound's dual pharmacological actions. nih.gov Its antagonist activity was evident by the reduction of exercise-induced tachycardia. nih.gov Doses above 2.5 mg were effective in lowering the heart rate response to physical exertion. nih.gov

Conversely, its partial agonist activity was also clearly observed. nih.gov this compound was found to increase resting supine heart rate, sleeping heart rate, and systolic blood pressure. nih.gov These findings suggest a significant partial agonist effect at the beta-1 adrenoceptor. nih.gov Furthermore, the compound led to increases in forearm blood flow and finger tremor, indicating some partial agonist activity at beta-2 adrenoceptors as well. nih.gov In comparative studies, the effects of this compound were evaluated against placebo, other beta-blockers like atenolol (B1665814) and pindolol (B1678383), and beta-agonists such as salbutamol (B1663637) and prenalterol. nih.gov

The relationship between the dose of this compound and its physiological effects has been a key area of investigation. In healthy volunteers, this compound demonstrated a dose-dependent increase in sleeping heart rate at doses up to 200 mg. nih.gov However, its antagonist effect on exercise tachycardia showed a ceiling effect, with no additional reduction in heart rate observed at doses above 50 mg. nih.gov

In a study involving patients with impaired left ventricular function due to coronary artery disease, intravenous administration of this compound produced dose-dependent hemodynamic changes. nih.gov The research involved four cumulative doses (0.025, 0.025, 0.05, and 0.1 mg/kg), allowing for the assessment of a dose-response relationship at rest. nih.gov This investigation revealed significant increases in systolic arterial pressure and left ventricular ejection fraction at rest, without altering the mean blood pressure or cardiac index. nih.gov Another study in healthy volunteers found that two different oral doses, 50 mg and 100 mg, produced similar reductions in intraocular pressure and exercise heart rate. karger.com

Table 1: Dose-Response Effects of this compound in Human Volunteers

| Parameter | Dose Range | Observed Effect | Study Population | Citation |

|---|---|---|---|---|

| Sleeping Heart Rate | Up to 200 mg (oral) | Dose-dependent increase | Healthy Volunteers | nih.gov |

| Exercise Tachycardia | >2.5 mg to 50 mg (oral) | Reduction in heart rate, with effect plateauing above 50 mg | Healthy Volunteers | nih.gov |

| Hemodynamics (at rest) | 0.025 to 0.2 mg/kg (cumulative, IV) | Increased systolic BP and LVEF | Patients with Ischemic Heart Disease | nih.gov |

Studies in Specific Patient Populations

Following foundational studies in volunteers, research was extended to patients with specific cardiovascular conditions to explore the therapeutic potential of this compound.

A key area of investigation has been the use of this compound in patients diagnosed with chronic heart failure. One study specifically examined the effects of oral this compound in 25 patients with moderate heart failure in a double-blind, placebo-controlled crossover design. revespcardiol.org The compound is described as acting like a beta-agonist at normal levels of adrenergic discharge and as a beta-antagonist during high levels, a profile considered potentially beneficial for protecting the heart from excessive stimulation while maintaining a baseline level of sympathetic drive. revespcardiol.org

In the study of patients with chronic heart failure, short-term administration of this compound did not affect the resting or exercise ejection rate. revespcardiol.org

However, in a separate study focused on patients with impaired left ventricular function due to coronary artery disease, this compound demonstrated different effects. nih.gov In this patient group, intravenous this compound led to a significant increase in left ventricular ejection fraction at rest, alongside a reduction in filling pressure and volume. nih.gov The greatest improvements were noted in patients who had a resting heart rate below 75 beats per minute and a baseline ejection fraction greater than 35%. nih.gov When compared to atenolol, this compound increased the left ventricular ejection fraction at rest, whereas atenolol did not. clinicaltrials.gov

In patients with chronic heart failure, this compound did not affect resting heart rate but did significantly reduce the peak heart rate during exercise. revespcardiol.org It also lowered the peak rate-pressure product, an indicator of myocardial oxygen consumption. revespcardiol.org Notably, in a subgroup of 12 patients whose heart failure was due to ischemic etiology, this compound was reported to improve work capacity in 5 individuals. revespcardiol.org

In the study of patients with ischemic heart disease and diminished cardiac reserve, a cumulative 0.2 mg/kg dose of this compound was assessed during supine bicycle exercise. nih.gov The results showed that the ejection fraction was increased during exercise compared to a control exercise period (from 31% to 36%). nih.gov Furthermore, this compound reduced cardiac volume and attenuated exercise-induced tachycardia. nih.gov A comparative study against atenolol found that while both drugs similarly reduced the increase in cardiac index during exercise, atenolol reduced the ejection fraction during exercise, whereas this compound did not significantly alter it. clinicaltrials.gov This suggests that this compound depresses cardiac performance to a lesser extent than a beta-blocker without partial agonist activity. clinicaltrials.gov

Table 2: Effects of this compound on Cardiac Parameters in Patients

| Parameter | Patient Population | Condition | Finding | Citation |

|---|---|---|---|---|

| Resting Ejection Fraction | Chronic Heart Failure | At Rest | No effect on ejection rate | revespcardiol.org |

| Resting Ejection Fraction | Impaired LV Function (Coronary Artery Disease) | At Rest | Significant increase in LVEF | nih.gov |

| Exercise Ejection Fraction | Chronic Heart Failure | During Exercise | No effect on ejection rate | revespcardiol.org |

| Exercise Ejection Fraction | Impaired LV Function (Coronary Artery Disease) | During Exercise | Increased LVEF compared to control | nih.gov |

| Peak Exercise Heart Rate | Chronic Heart Failure | During Exercise | Significantly reduced | revespcardiol.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| Atenolol |

| This compound |

| Pindolol |

| Prenalterol |

Research in Patients with Chronic Heart Failure

Quality of Life and Work Capacity Assessments in Heart Failure Research

Investigations into the effects of this compound on patients with chronic heart failure have included assessments of subjective, yet crucial, patient-reported outcomes. In a study involving patients with moderate chronic heart failure, the administration of this compound was associated with improvements in both quality of life and work capacity. nih.gov Specifically, in a subgroup of 12 patients whose congestive heart failure was of ischemic etiology, five individuals demonstrated notable enhancements in these areas following treatment with this compound. nih.gov

Table 1: Impact of this compound on Quality of Life and Work Capacity in Patients with Ischemic Congestive Heart Failure

| Patient Group | Number of Patients | Outcome | Reference |

| Ischemic Congestive Heart Failure | 12 | 5 patients showed improvement in quality of life and work capacity | nih.gov |

Comparative Clinical Studies with Established Beta-Blockers (e.g., Atenolol)

To characterize its clinical profile, this compound has been compared with established beta-blockers like Atenolol, which is cardioselective but lacks partial agonist activity (intrinsic sympathomimetic activity, ISA). nih.gov this compound, in contrast, is a cardioselective beta-blocking agent that possesses partial agonist activity. nih.gov

Comparative studies have revealed distinct hemodynamic profiles between this compound and Atenolol in patients with coronary heart disease and diminished cardiac reserve. nih.gov

At rest, Atenolol was observed to:

Reduce heart rate (HR) and cardiac index. nih.gov

Increase diastolic blood pressure (DBP), systemic vascular resistance index (SVRI), and pulmonary artery occluded pressure (PAOP). nih.gov

Cause no change in mean arterial pressure (MAP). nih.gov

In contrast, this compound at rest demonstrated the following effects:

It did not significantly alter resting heart rate or blood pressure. nih.govnih.gov

It tended to reduce filling pressure. nih.gov

During exercise, both drugs similarly attenuated the increase in heart rate and cardiac index. nih.gov However, Atenolol increased the systemic vascular resistance index (SVRI), an effect not observed with this compound. nih.gov

The differences in their mechanisms translated to different impacts on cardiac performance, particularly under the stress of exercise. nih.gov

Atenolol: At rest, it reduced the cardiac index. nih.gov During exercise, it led to a reduction in the left ventricular ejection fraction. nih.gov

This compound: At rest, it increased the left ventricular ejection fraction and reduced the left ventricular end-diastolic volume. nih.gov During exercise, it did not significantly alter the ejection fraction. nih.gov

Table 2: Comparative Hemodynamic and Cardiac Performance Effects of this compound vs. Atenolol

| Parameter | Condition | Atenolol Effect | This compound Effect | Reference |

| Heart Rate (HR) | Rest | Reduced | No significant change | nih.gov |

| Cardiac Index | Rest | Reduced | No significant change | nih.gov |

| Systemic Vascular Resistance Index (SVRI) | Rest | Increased | No significant change | nih.gov |

| Systemic Vascular Resistance Index (SVRI) | Exercise | Increased | No significant alteration | nih.gov |

| Left Ventricular Ejection Fraction | Rest | No change reported | Increased | nih.gov |

| Left Ventricular Ejection Fraction | Exercise | Reduced | No significant alteration | nih.gov |

| Left Ventricular End-Diastolic Volume | Rest | No change reported | Reduced | nih.gov |

Methodological Rigor in Clinical Trial Design for this compound Research

The clinical investigation of this compound has been underpinned by rigorous study methodologies to ensure the validity and reliability of the findings.

Clinical trials evaluating this compound have frequently employed double-blind, randomized, placebo-controlled designs. nih.govnih.gov This methodology is considered the gold standard in clinical research as it minimizes bias. For instance, a study assessing the safety of this compound in chronic heart failure utilized a crossover double-blind, placebo-controlled design. nih.gov Similarly, investigations into its partial agonist activity in healthy volunteers were conducted as double-blind, randomized studies comparing this compound to a placebo and other active compounds. nih.gov This rigorous approach ensures that the observed effects can be more confidently attributed to the drug itself rather than other factors. nih.gov

The clinical trials for this compound have utilized a range of objective and subjective endpoints to comprehensively evaluate its effects. nih.govtheisn.org These endpoints serve as measurable indicators of the drug's impact. friendsofcancerresearch.org

Key endpoints in this compound research have included:

Hemodynamic Parameters: Resting and exercise heart rate, blood pressure, cardiac index, and systemic vascular resistance index. nih.govnih.gov

Cardiac Function Measures: Left ventricular ejection fraction, end-diastolic volume, and peak rate-pressure product. nih.govnih.gov

Patient-Reported Outcomes: Assessments of quality of life and work capacity, which are crucial for determining the clinical benefit from the patient's perspective. nih.govfriendsofcancerresearch.orgeurordis.org

Pharmacodynamic Markers: Evaluation of partial agonist activity through measures like sleeping heart rate, forearm blood flow, and finger tremor. nih.gov

The selection of these specific endpoints allowed researchers to construct a detailed profile of this compound's physiological and clinical effects.

Challenges and Future Directions in Clinical Trial Execution for Cardiovascular Agents

The development and evaluation of cardiovascular agents like this compound are situated within a complex and evolving landscape of clinical trial execution. Researchers and pharmaceutical developers face numerous hurdles in bringing new cardiovascular therapies to market, while the future of trial design points toward more efficient, inclusive, and globally relevant methodologies.

This compound is a selective β1-adrenergic receptor antagonist that also exhibits partial agonist activity, sometimes referred to as intrinsic sympathomimetic activity (ISA). vulcanchem.comwikipedia.org This dual mechanism means it can block the effects of high sympathetic stimulation (like during exercise) while providing a low level of receptor stimulation at rest. medchemexpress.comnih.gov This profile was investigated for potential benefits in cardiovascular conditions such as hypertension, angina pectoris, and heart failure. wikipedia.orgnih.govontosight.ai Although patented, this compound was never commercially marketed. wikipedia.orgncats.io

Clinical studies have explored its specific hemodynamic effects. In patients with chronic heart failure, short-term administration of this compound was found to be safe. nih.gov It did not significantly alter resting heart rate or blood pressure but did reduce peak exercise heart rate and the rate-pressure product. nih.govncats.io Notably, in a study of 25 patients with moderate heart failure, this compound improved the quality of life and work capacity for 5 of the 12 patients whose condition was due to ischemic etiology. nih.govncats.io

Another investigation focused on its effects in 22 patients with impaired left ventricular function resulting from coronary artery disease. The study found that this compound led to a significant increase in left ventricular ejection fraction and a reduction in filling pressure and volume. nih.gov During exercise, it increased the ejection fraction compared to the control, reduced cardiac volume, and lessened the exercise-induced tachycardia. nih.gov

A study in healthy volunteers further detailed its pharmacodynamic profile, confirming its partial agonist activity at the beta-1 adrenoceptor, as shown by increases in sleeping and resting heart rate. nih.gov

Table 1: Summary of Key Clinical Trial Findings for this compound

| Study Focus | Patient Population | Key Findings | Reference(s) |

| Safety and Efficacy in Chronic Heart Failure | 25 patients with moderate chronic heart failure | Safe for short-term use; no significant effect on resting heart rate or blood pressure; significantly reduced peak exercise heart rate and rate-pressure product; improved quality of life in a subset of patients with ischemic etiology. | nih.govncats.io |

| Hemodynamics in Ischemic Heart Disease | 22 patients with impaired left ventricular function due to coronary artery disease | Increased left ventricular ejection fraction; reduced left ventricular filling pressure and volume; attenuated exercise tachycardia. | nih.gov |

| Partial Agonist Activity Assessment | Healthy male volunteers | Demonstrated partial agonist activity at β1-adrenoceptors (increased heart rate) and some at β2-adrenoceptors (increased finger tremor and forearm blood flow). | nih.gov |

| Interaction with Digoxin (B3395198) | 10 healthy male volunteers | No significant pharmacokinetic interaction with digoxin; pharmacodynamic interaction led to increased heart rate and left ventricular ejection fraction compared to placebo-digoxin. | nih.gov |

Challenges in Clinical Trial Execution for Cardiovascular Agents

The pathway to approving cardiovascular drugs is fraught with challenges that can impact the development of agents like this compound.

Financial and Logistical Hurdles : Cardiovascular trials are often large, long-term, and consequently, very expensive. These financial constraints can be a significant barrier. oup.com

Patient Recruitment and Diversity : Enrolling a sufficient number of eligible patients is a persistent challenge, particularly for rare cardiovascular conditions. precisionformedicine.comwcgclinical.com Furthermore, clinical trials have historically failed to represent the diversity of the patient population, with underrepresentation of elderly patients, women, and ethnic minorities. ahajournals.org This lack of diversity challenges the generalizability of trial results to all populations who may need the treatment. ahajournals.org

Endpoint Selection : Choosing appropriate primary endpoints is critical. oup.com Trials have often focused on short-term outcomes, which may not fully capture the long-term effects of a treatment on patient health and quality of life. oup.comjacc.org

Increasing Complexity : Patients in modern cardiovascular trials often have multiple comorbidities, such as kidney disease, which can complicate trial design and interpretation of results. nih.gov The management of vast datasets from these complex trials also presents a significant challenge. wcgclinical.com

Future Directions in Clinical Trial Execution

To address these challenges, the field of cardiovascular clinical research is moving towards more innovative and efficient approaches.

Novel Trial Designs : There is a growing interest in novel clinical trial designs, such as pragmatic trials that use data collected during routine patient care. oup.com Well-designed, randomized clinical trials remain essential to ensure accurate scientific outcomes, especially when evaluating beta-blockers in specific patient subgroups, like those with moderate myocardial dysfunction or life-threatening ventricular dysrhythmias. nih.gov

Focus on Underserved Populations : Future trials need to place specific emphasis on including older patients (e.g., those 75 years and older) and ensuring greater diversity in terms of gender, race, and ethnicity. ahajournals.orgnih.govcochrane.org

Global and Long-Term Perspectives : To ensure that results are applicable worldwide, there is a push for more multicenter, multicounty randomized controlled trials. jacc.org Additionally, a greater focus on long-term outcomes is needed to fully understand the benefits and risks of therapies. jacc.org

Re-evaluation of Existing Therapies : There is an ongoing need to conduct trials that re-evaluate established therapies, like beta-blockers, in the context of contemporary medical practice, such as for patients with myocardial infarction who have a preserved ejection fraction. jacc.orgoup.com

Cicloprolol Metabolism and Biotransformation Pathways

Metabolic Fate of Cicloprolol

The metabolic fate of a drug encompasses its absorption, distribution, metabolism, and excretion (ADME). Drug metabolism, a key component of this process, is typically divided into Phase I and Phase II reactions. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate the drug or its metabolites with endogenous molecules to increase water solubility and facilitate removal from the body. nih.govwikipedia.org

While specific, detailed in vivo metabolic pathways for this compound are not extensively documented in dedicated studies, its metabolism can be inferred from the known biotransformation routes of other beta-blockers with similar chemical structures, such as aryloxypropanolamines. derangedphysiology.com The primary metabolic reactions for this class of drugs include O-dealkylation, hydroxylation of the aromatic ring, and oxidation of the side chain. mdpi.com For instance, the metabolism of metoprolol (B1676517), another beta-blocker, proceeds via three main pathways: O-demethylation, α-hydroxylation, and N-dealkylation. nih.govclinpgx.org

Studies simulating Phase I metabolism through electrochemical methods have identified potential oxidative pathways for this compound. researchgate.netnih.gov These simulations mimic the oxidative reactions catalyzed by enzymes in the body, providing insight into the likely metabolites formed. researchgate.netresearchgate.net Such reactions often involve the oxidation of a carbon-hydrogen bond to form a more polar carbon-oxygen bond, a common step in drug metabolism. google.com

The liver is the primary site for drug biotransformation, a process largely carried out by enzymes within liver cells called hepatocytes. nih.gov The most significant family of enzymes involved in Phase I metabolism is the Cytochrome P450 (CYP) superfamily. jbclinpharm.org These enzymes are responsible for metabolizing a vast number of drugs. jbclinpharm.org

Analytical Methodologies for Metabolite Identification

Identifying the metabolites of a drug is crucial for understanding its complete pharmacological and toxicological profile. Modern analytical techniques offer the sensitivity and specificity required to detect and characterize these transformation products, which are often present in low concentrations in complex biological matrices.

Electrochemical (EC) methods coupled with mass spectrometry (MS) have emerged as a powerful tool for simulating the oxidative metabolism of drugs and identifying potential metabolites. mdpi.comnih.gov This technique uses an electrochemical cell to mimic the Phase I oxidation reactions that occur in the liver. researchgate.netantecscientific.com The resulting products are then directly introduced into a mass spectrometer for identification based on their mass-to-charge ratio and fragmentation patterns. nih.gov

EC-MS has been successfully applied to study the oxidation pathways of a range of cardiovascular drugs, including this compound. researchgate.netnih.gov This approach allows for the rapid generation and detection of metabolites, including those that may be short-lived or highly reactive. researchgate.netantecscientific.com By comparing the results from electrochemical oxidation with those from in vivo samples (such as plasma and urine), researchers can validate the predicted metabolic pathways. researchgate.netnih.gov The combination of electrochemistry with liquid chromatography and tandem mass spectrometry (EC-LC-MS/MS) further enhances the characterization of these metabolic products. researchgate.net

Table 1: Beta-Blockers Studied Alongside this compound Using EC-MS This interactive table lists cardiovascular drugs, including several beta-blockers, that have been analyzed together using electrochemical oxidation-mass spectrometry to simulate and identify metabolic pathways.

| Drug Name | Therapeutic Class |

| Metoprolol | Beta-Blocker |

| Propranolol (B1214883) | Beta-Blocker |

| Oxprenolol | Beta-Blocker |

| Pindolol (B1678383) | Beta-Blocker |

| Acebutolol | Beta-Blocker |

| Atenolol (B1665814) | Beta-Blocker |

| Propafenone | Antiarrhythmic |

| Mexiletine | Antiarrhythmic |

| Pirbuterol | Beta2-Agonist |

| This compound | Beta-Blocker |

| Source: ResearchGate, PubMed. researchgate.netnih.gov |

Chromatographic techniques are fundamental to the analysis of drugs and their metabolites in biological fluids. mdpi.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) are two methods that have been developed for the quantification of this compound. nih.gov

High-Performance Liquid Chromatography (HPLC): This technique, often coupled with mass spectrometry (LC-MS), is a powerful tool for separating, identifying, and quantifying drug metabolites. sysrevpharm.orgjfda-online.com For this compound analysis, a reversed-phase HPLC method with fluorimetric detection has been established, offering a relatively fast and simple single-step extraction process. nih.gov

Gas Chromatography (GC): GC methods, particularly with electron-capture detection, provide high sensitivity for quantifying this compound at very low concentrations. nih.gov This makes it suitable for detailed pharmacokinetic studies where metabolite levels may be minimal. nih.gov

These chromatographic methods are essential for separating the parent drug from its various metabolites, allowing for their individual characterization and quantification. nih.govresearchgate.net

Comparative Metabolic Studies within the Beta-Blocker Class

Comparative studies of drug metabolism within a therapeutic class, such as beta-blockers, can reveal important differences and similarities in their biotransformation, which may correlate with their clinical effects. nih.govwjarr.com While many studies focus on widely used beta-blockers like metoprolol and carvedilol (B1668590), research incorporating this compound provides a broader understanding of the class. nih.gov

An important comparative study utilized electrochemical oxidation coupled with mass spectrometry to monitor the oxidation pathways of ten different cardiovascular drugs, including this compound and six other beta-blockers (metoprolol, propranolol, oxprenolol, pindolol, acebutolol, and atenolol). researchgate.netnih.gov This research allows for a direct comparison of the susceptibility of these drugs to oxidative metabolism under controlled conditions, simulating Phase I biotransformation. researchgate.net The results from such in vitro simulations, when compared with in vivo data from patient samples, help to build a comprehensive metabolic profile for each drug and for the class as a whole. nih.gov These studies are fundamental in predicting metabolic pathways and potential drug-drug interactions.

Evaluation of First-Pass Effect and Bioavailability Considerations

Limited publicly available data exists on the specific metabolic pathways and first-pass effect of this compound. However, by examining the general pharmacokinetic properties of beta-adrenergic blocking agents, its likely metabolic profile can be inferred. Beta-blockers are a diverse group of drugs, and their metabolism is largely influenced by their physicochemical properties, particularly their lipid solubility.

Lipophilic beta-blockers, such as propranolol and metoprolol, are predominantly metabolized by the liver and are subject to a significant first-pass effect. oup.com This initial metabolism in the liver, before the drug reaches systemic circulation, can substantially reduce its bioavailability. oup.comnih.gov Conversely, hydrophilic beta-blockers, like atenolol and sotalol, undergo minimal hepatic metabolism and are primarily excreted unchanged by the kidneys, resulting in higher bioavailability. oup.commdpi.com Some beta-blockers, including bisoprolol (B1195378) and pindolol, exhibit intermediate characteristics with clearance pathways involving both the liver and the kidneys. oup.commdpi.com

Given that this compound's chemical structure is very similar to betaxolol (B1666914), which is a lipophilic beta-blocker primarily metabolized by the liver, it is plausible that this compound also undergoes hepatic metabolism. The majority of beta-blockers that are metabolized by the liver, including propranolol, metoprolol, and carvedilol, are substrates for the cytochrome P450 enzyme system, particularly CYP2D6. nih.govdroracle.ai Bisoprolol is primarily metabolized by CYP3A4. nih.gov It is therefore likely that this compound is also a substrate for one or more of these enzymes.

The extent of first-pass metabolism has a direct impact on a drug's oral bioavailability. Drugs with a high first-pass effect generally have low to moderate bioavailability. nih.gov For instance, propranolol has a bioavailability of around 25%, which can vary significantly between individuals. nih.gov In contrast, bisoprolol, which has a less extensive first-pass metabolism, has a bioavailability of approximately 90%. mdpi.com Without specific studies on this compound, its absolute bioavailability remains undetermined.

Table 1: Comparative Bioavailability of Selected Beta-Blockers This table provides examples of bioavailability for other beta-blockers to illustrate the range within this class of drugs, as specific data for this compound is not available.

| Beta-Blocker | Oral Bioavailability (%) | Primary Route of Elimination |

|---|---|---|

| Propranolol | ~25% | Hepatic |

| Metoprolol | ~50% | Hepatic |

| Atenolol | ~50% | Renal |

| Bisoprolol | ~90% | Hepatic and Renal |

Excretion Pathways and Renal Clearance Research

Detailed research on the specific excretion pathways and renal clearance of this compound is not widely available. However, the general principles of beta-blocker elimination can provide a framework for understanding its likely route of excretion. The elimination of beta-blockers is closely tied to their lipophilicity.

Hydrophilic (water-soluble) beta-blockers, such as atenolol and nadolol, are predominantly eliminated by the kidneys with a large fraction of the drug being excreted unchanged in the urine. oup.comdroracle.ai In contrast, lipophilic (lipid-soluble) beta-blockers, like propranolol and metoprolol, are extensively metabolized in the liver, and their metabolites are then excreted by the kidneys. mdpi.comdroracle.ai Beta-blockers with balanced clearance, such as bisoprolol, are eliminated through both renal and hepatic pathways. oup.comnih.gov

For drugs that are cleared by the kidneys, renal function is a critical factor in their elimination. In patients with impaired renal function, the dosage of beta-blockers that are primarily cleared by the kidneys, such as atenolol and sotalol, may need to be adjusted to prevent drug accumulation. droracle.ainih.gov For beta-blockers that are mainly metabolized by the liver, dosage adjustments in renal impairment are generally not necessary, although their metabolites may accumulate. nih.gov

A study on the pharmacokinetics of this compound in patients with uremia was conducted, suggesting that its clearance might be affected by renal function. However, the detailed findings of this study are not readily accessible in the public domain. The renal clearance of a drug is a measure of the volume of plasma from which the drug is completely removed by the kidneys per unit of time. It is a component of the total body clearance and is particularly important for drugs that are excreted unchanged in the urine.

Table 2: Comparative Renal Clearance of Selected Beta-Blockers This table provides examples of renal clearance for other beta-blockers to illustrate the range within this class of drugs, as specific data for this compound is not available.

| Beta-Blocker | Percentage Excreted Unchanged in Urine | Renal Clearance (mL/min) |

|---|---|---|

| Propranolol | <1% | ~20 |

| Metoprolol | ~3-10% | ~70 |

| Atenolol | >85% | ~130 |

| Bisoprolol | ~50% | ~150 |

Influence of this compound on Cellular Metabolic Modulation (General Beta-Blocker Context)

While specific studies on the influence of this compound on cellular metabolic modulation are scarce, the broader effects of beta-blockers on cellular metabolism are well-documented. Beta-blockers, as a class, can influence various metabolic pathways, and these effects can vary depending on the specific agent and its properties, such as cardioselectivity and vasodilating actions. frontiersin.org

Beta-blockers can impact glucose metabolism. Non-selective beta-blockers, in particular, have been associated with alterations in glucose and insulin (B600854) sensitivity. frontiersin.org Conversely, some newer beta-blockers with vasodilating properties, such as carvedilol and nebivolol, may have more favorable or even beneficial effects on glucose metabolism. frontiersin.org These effects are thought to be related to their impact on insulin sensitivity and glucose uptake in peripheral tissues.

Chemical Synthesis and Structure Activity Relationship Sar Studies of Cicloprolol

Synthetic Methodologies and Chemical Routes for Cicloprolol Analogues

The synthesis of this compound and its related compounds involves specific chemical routes and precursor molecules.

The synthesis of this compound can commence from 4-benzyloxyphenol. wikipedia.org A common strategy for creating similar beta-blockers involves reacting a substituted phenol (B47542) with epichlorohydrin (B41342). nih.gov This is followed by the opening of the resulting epoxide ring with an appropriate amine, such as N-isopropylamine. nih.gov

For aryloxypropanolamine beta-blockers, which is the class this compound belongs to, the general synthesis involves several key transformations. researchgate.net One approach starts with a substituted aniline, which undergoes a series of reactions including acylation, Friedel-Crafts acylation, and reaction with epichlorohydrin to form a key intermediate. researchgate.net The final step typically involves the reaction of an epoxide intermediate with an amine to introduce the amino-alcohol side chain characteristic of beta-blockers. nih.govresearchgate.net

A variety of starting materials can be employed to generate analogues. For instance, different substituted phenols can be used to modify the aromatic portion of the molecule. nih.gov Similarly, a range of amines can be used in the final step to alter the substituent on the nitrogen atom. nih.gov

Researchers have focused on enhancing the efficiency and selectivity of synthetic routes for beta-blockers. europeanpharmaceuticalreview.comresearchgate.net For example, advancements in phase-transfer catalysis have been shown to improve reaction rates and selectivities in the synthesis of related compounds. researchgate.net The use of a tri-liquid system with phase-transfer catalysts can lead to high yields and cleaner reactions. researchgate.net

Another area of improvement is the optimization of reaction conditions to increase yield and prevent the formation of byproducts. europeanpharmaceuticalreview.commdpi.com This can involve adjusting the molar ratio of reactants and employing specific catalysts. europeanpharmaceuticalreview.com For instance, in the synthesis of propranolol (B1214883), another beta-blocker, using an amine-functionalized graphene oxide membrane reactor has been shown to achieve nearly 100% conversion and selectivity in a very short reaction time. europeanpharmaceuticalreview.com Such innovative approaches could potentially be adapted for the synthesis of this compound and its analogues. europeanpharmaceuticalreview.com

Structure-Activity Relationship Investigations

The biological activity of this compound is intrinsically linked to its chemical structure. SAR studies aim to understand how different parts of the molecule contribute to its ability to bind to and modulate adrenergic receptors. gardp.org

The key pharmacophoric features for β-adrenergic receptor antagonists like this compound generally include an aromatic ring, a β-ethanolamine side chain, and a substituent on the amino group. ijrpc.comnih.gov The interaction with the receptor is stereospecific.

A typical pharmacophore model for β-agonists, which share binding features with antagonists, includes a hydrogen-bond acceptor, a hydrogen-bond donor, an aromatic ring, and a positive ionizable feature. nih.gov These elements are crucial for the molecule to fit into the binding pocket of the adrenergic receptor and elicit a biological response. nih.govnih.gov The aromatic ring often engages in π-π stacking interactions with aromatic residues in the receptor, while the hydroxyl group and the amine in the side chain form critical hydrogen bonds. nih.gov

The general structure of aryloxypropanolamine beta-blockers consists of an aromatic group connected via an ether linkage to a propanolamine (B44665) side chain. ijrpc.com The nature of the aromatic ring and the substituent on the amine are key determinants of the drug's affinity and selectivity for β-adrenergic receptor subtypes. ijrpc.comrevespcardiol.org

This compound is known to be selective for the β1-adrenergic receptor and possesses weak partial agonist or intrinsic sympathomimetic activity (ISA). wikipedia.org This means that while it primarily acts as a blocker, it can also weakly stimulate the receptor. wikipedia.orgnih.gov

Structural modifications can significantly alter both the selectivity and the intrinsic activity of beta-blockers. ijrpc.com For instance, the nature of the substituent on the aromatic ring can influence β1/β2 selectivity. ijrpc.com The substituent on the amino group also plays a crucial role. nih.govijrpc.com

The intrinsic sympathomimetic activity is also highly dependent on the molecular structure. wikipedia.org Studies on various beta-blockers have shown that even minor changes to the molecule can lead to a shift from antagonist to partial agonist or even full agonist activity. karger.com

The synthesis and study of analogues and derivatives are fundamental to medicinal chemistry for exploring and optimizing the properties of a lead compound. drugdesign.orgnih.govresearchgate.netgoettingen-research-online.de This can involve creating compounds with altered substituents or isotopic labeling. google.comgoogle.comgoogle.comchemistrytalk.org

This compound-d5 is a deuterated analogue of this compound. medchemexpress.com Deuterium labeling, where hydrogen atoms are replaced by their heavier isotope deuterium, is a common strategy in medicinal chemistry. google.com This modification does not significantly alter the shape or the chemical properties of the molecule but can affect its metabolic stability. google.com The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond, potentially leading to an altered pharmacokinetic profile. google.com

Research into other analogues of this compound would likely involve modifications to the phenoxy ring, the cyclopropylmethoxyethoxy side chain, or the isopropylamino group to investigate their impact on receptor affinity, selectivity, and intrinsic activity. googleapis.comgoogle.comcapes.gov.br

Pharmacological Interactions and Safety Research of Cicloprolol

Potential Drug-Drug Interactions (DDIs)

The potential for drug-drug interactions is a critical consideration in the development and clinical use of any therapeutic agent. For cicloprolol, understanding these interactions is key to defining its safety profile.

Mechanisms of Interaction (e.g., Pharmacokinetic, Pharmacodynamic)

Drug interactions are broadly categorized as either pharmacokinetic or pharmacodynamic. sps.nhs.uk Pharmacokinetic interactions occur when one drug alters the absorption, distribution, metabolism, or excretion of another drug. sps.nhs.uk The majority of these interactions involve the cytochrome P-450 (CYP450) enzyme system in the liver, which is responsible for metabolizing many drugs. msdmanuals.commsdmanuals.com Inhibition or induction of these enzymes can lead to significant changes in the plasma concentrations of co-administered drugs. msdmanuals.comnih.gov

Pharmacodynamic interactions, on the other hand, occur when drugs with similar or opposing pharmacological effects are administered together, leading to additive, synergistic, or antagonistic effects. sps.nhs.uk

In the context of this compound, a study investigating its interaction with digoxin (B3395198) in healthy volunteers found no significant pharmacokinetic interaction. nih.govresearcher.life The study concluded that the pharmacokinetics of digoxin were not significantly different when administered with this compound compared to a placebo. nih.gov However, a pharmacodynamic interaction was observed. nih.gov

Interactions with Other Cardiovascular Agents

Coadministration of β-blockers with other cardiovascular agents can lead to significant pharmacodynamic interactions. For instance, the concurrent use of β-blockers and calcium channel blockers can result in additive reductions in heart rate, cardiac contractility, and atrioventricular conduction. drugs.com This combination requires careful monitoring for potential adverse cardiovascular effects such as severe hypotension and congestive heart failure. drugs.com

A specific study on this compound and the cardiac glycoside digoxin demonstrated a notable pharmacodynamic interaction. nih.gov While the pharmacokinetic parameters of digoxin remained unchanged, the combination led to a significant increase in minimum and mean nocturnal heart rate compared to digoxin with a placebo. nih.gov Furthermore, the combination resulted in a significant increase in left ventricular ejection fraction and shortening fraction. nih.gov This suggests an additive positive inotropic and chronotropic effect.

Effects on Metabolism of Co-administered Drugs

The liver's cytochrome P-450 (CYP450) enzyme system is a primary site for drug metabolism. msdmanuals.commsdmanuals.com Many drugs can either induce or inhibit these enzymes, affecting the metabolism of other co-administered drugs. wikipedia.org Enzyme inhibition can lead to increased plasma concentrations and potential toxicity of the affected drug, while enzyme induction can decrease its efficacy. nih.govwikipedia.org

Specific data on this compound's effect on the metabolism of other drugs is limited. However, the study with digoxin showed no evidence of this compound altering the pharmacokinetics of digoxin, suggesting it does not significantly impact the pathways responsible for digoxin's metabolism and elimination. nih.gov

Adverse Effect Profile in Research Context

The safety profile of a drug is determined by the incidence and nature of adverse effects observed during its investigation.

Incidence and Nature of Observed Effects in Studies

Clinical studies with this compound have generally reported it to be well-tolerated. In a study involving patients with chronic heart failure, side effects were described as few and similar to those observed with a placebo. ncats.ionih.gov Another study in healthy volunteers also reported no significant adverse effects during the co-administration of this compound and digoxin. nih.gov

Research in healthy male volunteers assessing the partial agonist activity of this compound noted increases in resting supine heart rate, systolic blood pressure, forearm blood flow, and finger tremor. nih.gov These effects are consistent with its partial agonist activity at β-adrenoceptors. nih.gov

Mechanisms of Adverse Reactions Related to Beta-Adrenergic Modulation

The adverse effects of β-blockers are often a direct consequence of their pharmacological action on β-adrenergic receptors. nih.gov These can include bradycardia (slow heart rate), reduced exercise capacity, and hypotension. cvpharmacology.com Non-selective β-blockers can also cause bronchoconstriction in individuals with asthma by blocking β2-receptors in the lungs. cvpharmacology.com

This compound's partial agonist activity at β1-adrenoceptors is responsible for its observed effects on heart rate and blood pressure. nih.gov The increase in finger tremor and forearm blood flow suggests some partial agonist activity at β2-adrenoceptors as well. nih.gov The common side effects associated with β-blockers in general include dizziness, fatigue, and dry mouth. clevelandclinic.org More serious, though rarer, adverse effects can involve the cardiovascular system, such as arrhythmias and heart failure, as well as neurological reactions like depression and nightmares. nih.govwikipedia.org

Comparative Safety Profiles with Other Beta-Blockers in Clinical Research

Clinical research into the safety profile of this compound has often involved direct comparisons with other established beta-blockers. These studies provide valuable insights into its relative safety, particularly concerning cardiovascular and respiratory effects. The comparative data highlights the nuanced differences among beta-blockers, positioning this compound uniquely within its therapeutic class.

One area of focus has been the comparative hemodynamic and cardiac performance effects. In a study involving patients with coronary heart disease and diminished cardiac reserve, this compound was compared with atenolol (B1665814). nih.gov The findings indicated that while both agents similarly attenuated exercise-induced tachycardia, this compound had a less depressive effect on cardiac performance. nih.gov At rest, atenolol was observed to reduce heart rate and cardiac index, while increasing systemic vascular resistance and pulmonary artery occluded pressure. nih.gov In contrast, this compound tended to reduce filling pressure and increased the left ventricular ejection fraction. nih.gov During exercise, atenolol reduced the ejection fraction, an effect not significantly observed with this compound, suggesting a more favorable profile for maintaining cardiac performance. nih.gov

Another important aspect of beta-blocker safety is the incidence of bradycardia. In a multicenter, double-blind, randomized study comparing this compound with propranolol (B1214883) for the treatment of stable, exercise-induced angina pectoris, both drugs were found to be well-tolerated. nih.gov However, the research noted that treatment with propranolol was associated with a higher incidence of symptomatic bradycardia compared to this compound. nih.gov

The respiratory safety of beta-blockers is a critical consideration, especially in patients with comorbid conditions like asthma. A comparative study assessed the respiratory effects of this compound and atenolol in asthmatic patients who also had mild to moderate hypertension. nih.gov The results of this clinical trial showed that the administration of atenolol was associated with bronchoconstriction. nih.gov this compound, on the other hand, did not cause this effect and appeared to have acute bronchosparing properties, suggesting it may offer a greater margin of respiratory safety than atenolol in this patient population. nih.gov

However, not all comparative studies have shown significant differences in safety profiles. A prospective interventional study involving healthy volunteers compared the effects of single oral doses of propranolol, atenolol, and a third beta-blocker on cardiovascular parameters and peak expiratory flow rate at rest and during exercise. ijbcp.com The study concluded that all three drugs were effective in attenuating exercise-induced cardiovascular changes, and no significant difference in adverse effects was reported among the groups. ijbcp.com

Interactive Data Table: Comparative Safety Findings from Clinical Research

| Comparator Beta-Blocker | Patient Population | Key Comparative Safety Findings for this compound | Reference |

| Atenolol | Ischemic patients with diminished cardiac reserve | Less depression of cardiac performance; did not significantly reduce ejection fraction during exercise, unlike atenolol. | nih.gov |

| Atenolol | Asthmatic patients with mild to moderate hypertension | Not associated with bronchoconstriction; demonstrated acute bronchosparing properties, suggesting a greater margin of respiratory safety. | nih.gov |

| Propranolol | Patients with stable, exercise-induced angina pectoris | Lower incidence of symptomatic bradycardia. | nih.gov |

| Propranolol, Atenolol | Healthy volunteers | No significant difference in reported adverse effects during the study. | ijbcp.com |

Future Directions and Unanswered Questions in Cicloprolol Research

Elucidation of Long-Term Clinical Outcomes and Efficacy